![molecular formula C16H17N3O B12596669 Pyrrolidine, 1-([3,4'-bipyridin]-5-ylcarbonyl)-2-methyl- CAS No. 613661-01-1](/img/structure/B12596669.png)
Pyrrolidine, 1-([3,4'-bipyridin]-5-ylcarbonyl)-2-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrrolidine, 1-([3,4’-bipyridin]-5-ylcarbonyl)-2-methyl- is a complex organic compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine itself is a five-membered nitrogen-containing heterocycle, which is a common structural motif in many natural products and pharmaceuticals. This particular compound features a bipyridine moiety, which is known for its ability to coordinate with metal ions, making it useful in various chemical and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of a suitable precursor, such as 4-chlorobutan-1-amine, in the presence of a strong base . The bipyridine moiety can be introduced through a coupling reaction with a bipyridine derivative under appropriate conditions.
Industrial Production Methods
Industrial production of pyrrolidine derivatives often involves the reaction of 1,4-butanediol with ammonia in the presence of a cobalt- and nickel oxide catalyst at elevated temperatures and pressures . The process is carried out in a continuous reactor, and the product is purified through multistage distillation.
Analyse Chemischer Reaktionen
Types of Reactions
Pyrrolidine, 1-([3,4’-bipyridin]-5-ylcarbonyl)-2-methyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the carbon atoms adjacent to the nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrolidone derivatives, while reduction can produce various substituted pyrrolidines.
Wissenschaftliche Forschungsanwendungen
Pyrrolidine, 1-([3,4’-bipyridin]-5-ylcarbonyl)-2-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry due to its bipyridine moiety.
Medicine: Explored for its potential therapeutic applications, such as anticancer and antiviral activities.
Industry: Utilized in the synthesis of complex organic molecules and as a building block in pharmaceuticals.
Wirkmechanismus
The mechanism of action of pyrrolidine, 1-([3,4’-bipyridin]-5-ylcarbonyl)-2-methyl- involves its interaction with specific molecular targets. The bipyridine moiety can coordinate with metal ions, influencing various biochemical pathways. Additionally, the pyrrolidine ring can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrole: An aromatic analog with a five-membered ring containing nitrogen.
Pyrrolizidine: Contains two fused five-membered rings with nitrogen.
Pyrrolidine-2-one: A lactam derivative of pyrrolidine.
Uniqueness
Pyrrolidine, 1-([3,4’-bipyridin]-5-ylcarbonyl)-2-methyl- is unique due to its combination of a pyrrolidine ring and a bipyridine moiety. This structure allows it to participate in both coordination chemistry and organic reactions, making it versatile for various applications .
Eigenschaften
CAS-Nummer |
613661-01-1 |
|---|---|
Molekularformel |
C16H17N3O |
Molekulargewicht |
267.33 g/mol |
IUPAC-Name |
(2-methylpyrrolidin-1-yl)-(5-pyridin-4-ylpyridin-3-yl)methanone |
InChI |
InChI=1S/C16H17N3O/c1-12-3-2-8-19(12)16(20)15-9-14(10-18-11-15)13-4-6-17-7-5-13/h4-7,9-12H,2-3,8H2,1H3 |
InChI-Schlüssel |
LYJHNMBFKQONNV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCN1C(=O)C2=CN=CC(=C2)C3=CC=NC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


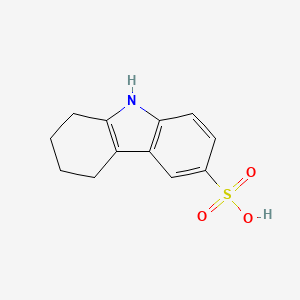
![(2S)-2-[benzyl(2-hydroxyethyl)amino]-3-methylbutan-1-ol](/img/structure/B12596603.png)
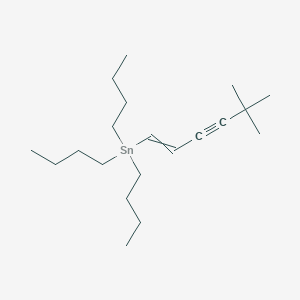

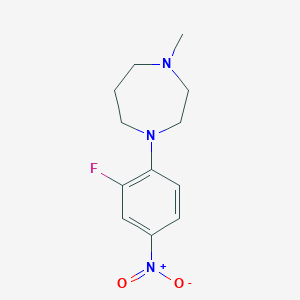
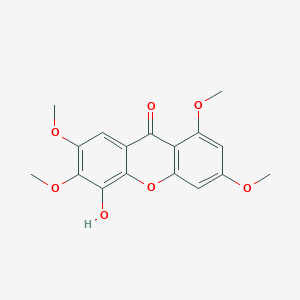
![4-Thiazolidinone, 2-imino-3-[4-(3-methyl-3-phenylcyclobutyl)-2-thiazolyl]-](/img/structure/B12596641.png)
![(3R)-1-([1,1'-Biphenyl]-4-yl)-3-methylpiperazine](/img/structure/B12596647.png)
![2-[5-Nitro-6-(trifluoromethyl)-1H-indol-2-yl]propane-1,2-diol](/img/structure/B12596661.png)
![4-Chloro-1-(3-(trifluoromethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12596664.png)


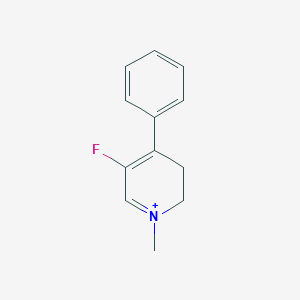
![N-{2,3-Dichloro-6-[(3,5-dinitropyridin-2-yl)sulfanyl]phenyl}acetamide](/img/structure/B12596692.png)
